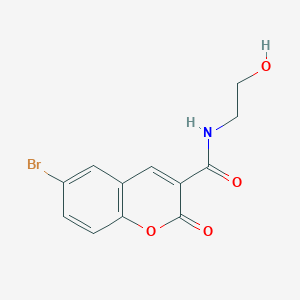

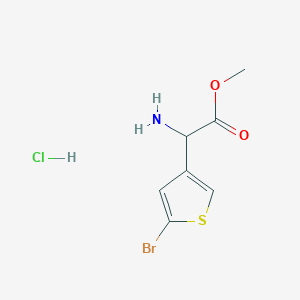

![molecular formula C19H16N2OS2 B2761004 9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-93-5](/img/structure/B2761004.png)

9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Scientific Research Applications

Corrosion Inhibition

Pyrimidine-2-thione derivatives, including compounds structurally similar to 9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. Research indicates that these compounds adsorb onto the metal surface, hindering the corrosion process (Soltani et al., 2015).

Synthesis and Chemical Reactions

Studies have explored the synthesis of various pyrimidine derivatives, including reactions with different alkylants and the formation of thieno[2,3-d]pyrimidines (Briel et al., 2002). These synthetic pathways offer insights into the chemical reactivity and potential applications of compounds like this compound.

Antitumor and Antibacterial Agents

Pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase, with applications as antitumor and antibacterial agents. These compounds, including those with a pyrimidine-thione structure, show promise in medical research (Gangjee et al., 1996).

Pharmaceutical Applications

The structural and pharmacological properties of pyrimidine derivatives make them significant in drug development. They have shown various biological activities, including antiviral, antibacterial, and antitumor effects, making them valuable in pharmaceutical research (Önal et al., 2009).

Material Science and Nanotechnology

The synthesis and properties of pyrimidine derivatives, including their reactivity and potential formation of novel compounds, have implications in materials science and nanotechnology. These compounds can be tailored for specific applications, including in the development of new materials (Brown & Ford, 1967).

Optical and Electronic Applications

Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. This research is relevant in the fields of optoelectronics and photonics, where these compounds could be used in developing new optical materials and devices (Hussain et al., 2020).

Mechanism of Action

properties

IUPAC Name |

9-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS2/c1-11-4-3-5-13-10-15-18(22-16(11)13)20-17(21-19(15)23)12-6-8-14(24-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCGSAWNJPJILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2760923.png)

![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)

![N-(3-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2760926.png)

![2-Cyclopropyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2760932.png)

![2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2760936.png)

![1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone](/img/structure/B2760939.png)

![8-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2760941.png)

amino}cyclobutan-1-ol](/img/structure/B2760944.png)